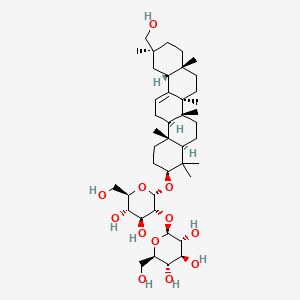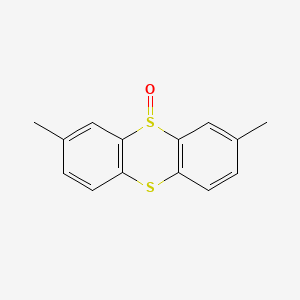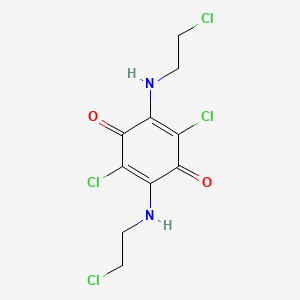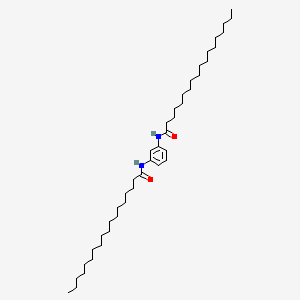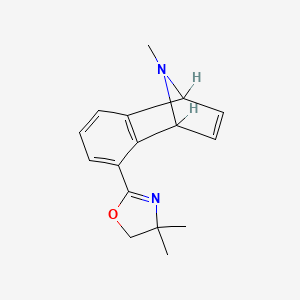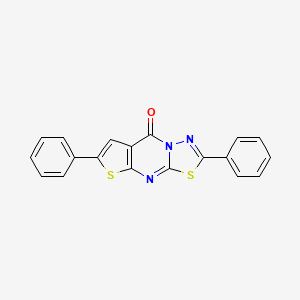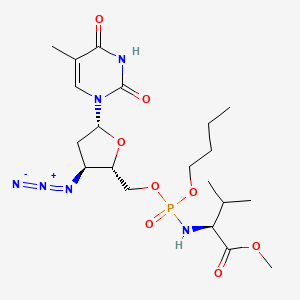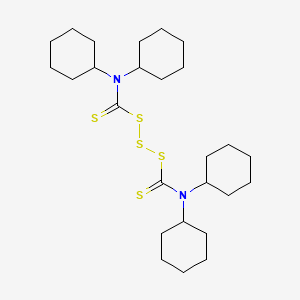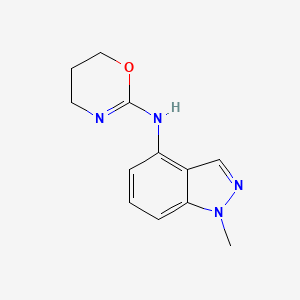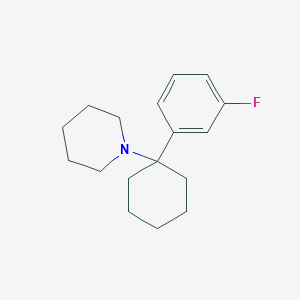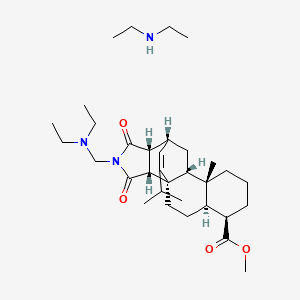
Selmid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selmid is a chemical compound known for its unique properties and applications in various fields. It is widely studied for its potential uses in chemistry, biology, medicine, and industry. The compound’s structure and reactivity make it a valuable subject of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Selmid can be synthesized through various chemical reactions. One common method involves the reaction of specific precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors. The process involves the careful control of reaction parameters to ensure consistency and purity. The industrial production methods are designed to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: Selmid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often require specific catalysts and solvents to facilitate the exchange of functional groups.
Major Products: The products formed from these reactions vary depending on the reagents and conditions used. For example, oxidation may yield different oxidized forms of this compound, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
Selmid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: this compound is studied for its potential biological activities, including its effects on cellular processes and its use in drug development.
Medicine: The compound is explored for its therapeutic potential in treating various diseases.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Selmid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired outcomes. The compound’s structure allows it to bind to specific receptors or enzymes, influencing their activity.
Comparison with Similar Compounds
Selmid is compared with other similar compounds to highlight its uniqueness:
Compound A: Similar in structure but differs in its reactivity and applications.
Compound B: Shares some functional groups with this compound but has different biological activities.
Compound C: Used in similar industrial applications but has a different synthesis route.
This compound’s unique properties and versatile applications make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
70985-43-2 |
|---|---|
Molecular Formula |
C33H55N3O4 |
Molecular Weight |
557.8 g/mol |
IUPAC Name |
N-ethylethanamine;methyl (1S,4R,5R,9R,10R,12R,13R,17R)-15-(diethylaminomethyl)-9-methyl-14,16-dioxo-18-propan-2-yl-15-azapentacyclo[10.5.2.01,10.04,9.013,17]nonadec-18-ene-5-carboxylate |
InChI |
InChI=1S/C29H44N2O4.C4H11N/c1-7-30(8-2)16-31-25(32)23-18-14-21(17(3)4)29(24(23)26(31)33)13-11-20-19(27(34)35-6)10-9-12-28(20,5)22(29)15-18;1-3-5-4-2/h14,17-20,22-24H,7-13,15-16H2,1-6H3;5H,3-4H2,1-2H3/t18-,19+,20+,22+,23+,24-,28+,29-;/m0./s1 |
InChI Key |
XLKJYRJFUMVDQI-QKQQEJIJSA-N |
Isomeric SMILES |
CCNCC.CCN(CC)CN1C(=O)[C@@H]2[C@@H]3C[C@@H]4[C@@]5(CCC[C@H]([C@H]5CC[C@]4([C@@H]2C1=O)C(=C3)C(C)C)C(=O)OC)C |
Canonical SMILES |
CCNCC.CCN(CC)CN1C(=O)C2C3CC4C5(CCCC(C5CCC4(C2C1=O)C(=C3)C(C)C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide](/img/structure/B12806050.png)
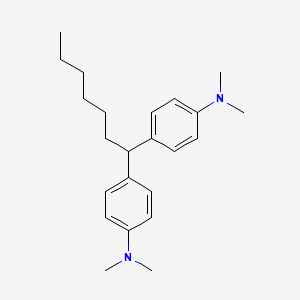
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B12806056.png)
